2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20123095
InChI: InChI=1S/C26H26N4O4S/c1-32-22-14-13-19(24(33-2)25(22)34-3)15-27-29-23(31)17-35-26-28-20-11-7-8-12-21(20)30(26)16-18-9-5-4-6-10-18/h4-15H,16-17H2,1-3H3,(H,29,31)/b27-15+
SMILES:
Molecular Formula: C26H26N4O4S
Molecular Weight: 490.6 g/mol

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC20123095

Molecular Formula: C26H26N4O4S

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C26H26N4O4S
Molecular Weight 490.6 g/mol
IUPAC Name 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C26H26N4O4S/c1-32-22-14-13-19(24(33-2)25(22)34-3)15-27-29-23(31)17-35-26-28-20-11-7-8-12-21(20)30(26)16-18-9-5-4-6-10-18/h4-15H,16-17H2,1-3H3,(H,29,31)/b27-15+
Standard InChI Key QATBZMTWAOELSC-JFLMPSFJSA-N
Isomeric SMILES COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC)OC
Canonical SMILES COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC)OC

Introduction

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core, a sulfanyl group, and a trimethoxyphenyl substituent, which contribute to its potential biological activities. The benzimidazole moiety is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects, while the sulfanyl group and the trimethoxyphenyl substituent enhance its chemical reactivity and potential therapeutic applications.

Synthesis and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. Common solvents include dimethyl sulfoxide and ethanol, while catalysts may be employed to facilitate certain steps. The reaction conditions, such as temperature and pH, must be carefully controlled to ensure high yield and purity.

Biological Activities and Potential Applications

Compounds featuring the benzimidazole scaffold are often investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a trimethoxyphenyl group in this compound may enhance its bioactivity compared to simpler analogs. Specific biological assays are necessary to evaluate the therapeutic potential of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide.

Potential ApplicationBiological Activity
Anticancer TherapyInhibition of cell proliferation, induction of apoptosis
Anti-inflammatory AgentsModulation of inflammatory pathways
Antimicrobial AgentsInhibition of microbial growth

Mechanism of Action and Interaction Studies

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide likely involves interactions with various molecular targets, including enzymes and receptors. The benzimidazole moiety may bind to DNA and proteins, disrupting their function, while the trimethoxyphenyl group could contribute to its biological activity through specific interactions within cells. Further studies are required to elucidate the exact mechanism of action and optimize the compound for therapeutic use.

Comparison with Similar Compounds

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is distinct from other benzimidazole derivatives due to its unique combination of functional groups. Compared to simpler analogs, such as 4-(trifluoromethyl)benzimidazole, this compound offers greater structural complexity and potential for enhanced bioactivity.

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)benzimidazoleTrifluoromethyl groupSimpler structure, less functional diversity
Benzimidazole-thioether derivativesSulfanyl group presentVarying substituents lead to different biological activities
Acetohydrazide derivativesHydrazide linkageFocus on different hydrophobic/hydrophilic balance

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